4-Iodo-2-methylbut-1-ene
Overview
Description
4-Iodo-2-methylbut-1-ene is a compound that has been studied in various contexts including its synthesis, molecular structure, chemical reactions, and properties. This compound is of interest in organic chemistry due to its utility in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of compounds related to 4-Iodo-2-methylbut-1-ene involves several techniques including radical hydrostannation, halogenation, and condensation reactions. For example, tributylstannyl 4-tributylstannylbut-3-enoate is prepared by radical hydrostannation and is used for the transfer of a but-3-enoic acid synthon (Thibonnet, Abarbri, Parrain, & Duchěne, 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Iodo-2-methylbut-1-ene, such as 1-Methyl-2-((1E,3E)-4-phenylbuta-1,3-dienyl)pyridinium iodide, is characterized using techniques like X-ray diffraction, showing orthorhombic crystalline structures and specific bond angles and distances (Chantrapromma et al., 2014).
Chemical Reactions and Properties
4-Iodo-2-methylbut-1-ene and its derivatives undergo various chemical reactions such as iodohydroxylation and photocycloaddition. For instance, iodohydroxylation reactions of alkylidenecyclopropanes yield iodocyclopropylmethanol and 3-iodobut-3-en-1-ol derivatives in good yields (Yang & Huang, 2008).
Scientific Research Applications
Synthesis of oxazoloquinolinium compounds: A study demonstrated the synthesis of a six-membered ring compound by reacting a prenyl derivative of a heterocycle with iodine, highlighting an electrophilic attack at the terminal carbon atom of the double bond (Vershinina, Kim, & Slepukhin, 2012).
Formation of fluorinated segments: Research into novel fluorinated compounds, which are essential in various industrial and pharmaceutical applications, was conducted starting from iodoperfluorobutyl-methylbut-3-yn-2-ol (Amato & Calas, 2003).
Preparation and reactions of perfluoro-2,3-dimethylbut-2-ene: The study explored a single-stage preparation method for this compound and its reactivity with nucleophiles, which is significant for understanding fluorinated compounds' chemical properties (Evans, Fields, Haszeldine, & Illingworth, 1973).
Aminocarbonylation reactions: A study investigated the aminocarbonylation of iodobenzene and iodoalkenes with amino acid esters, which is important for synthesizing carboxamide derivatives, a class of compounds with numerous pharmaceutical applications (Müller et al., 2005).
Study of olefins' isomerization and exchange over metal catalysts: This research provided insights into the reaction mechanisms of various alkenes, including 2-methylbut-2-ene, which is crucial for understanding catalysis processes in industrial chemistry (Touroude & Gault, 1975).
properties
IUPAC Name |
4-iodo-2-methylbut-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9I/c1-5(2)3-4-6/h1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMUECWVNKNZEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437479 | |
Record name | 1-Butene, 4-iodo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-methylbut-1-ene | |
CAS RN |
53750-52-0 | |
Record name | 4-Iodo-2-methyl-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53750-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butene, 4-iodo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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